2-(2-Bromophenyl)azepane

Lipophilicity cLogP Medicinal Chemistry

2-(2-Bromophenyl)azepane (CAS 383129-25-7) is a brominated heterocyclic compound belonging to the azepane class, featuring a saturated seven-membered nitrogen-containing ring ortho-substituted with a 2-bromophenyl group. With a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry programs exploring azepane-based scaffolds for drug discovery.

Molecular Formula C12H16BrN
Molecular Weight 254.171
CAS No. 383129-25-7
Cat. No. B2731340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)azepane
CAS383129-25-7
Molecular FormulaC12H16BrN
Molecular Weight254.171
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC=CC=C2Br
InChIInChI=1S/C12H16BrN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2
InChIKeySNRBUTFTTGDGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)azepane (CAS 383129-25-7): Procurement Guide for Medicinal Chemistry and Azepane-Based SAR Studies


2-(2-Bromophenyl)azepane (CAS 383129-25-7) is a brominated heterocyclic compound belonging to the azepane class, featuring a saturated seven-membered nitrogen-containing ring ortho-substituted with a 2-bromophenyl group [1]. With a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry programs exploring azepane-based scaffolds for drug discovery [2]. Its computed physicochemical properties include an XLogP3-AA value of 3.2 and a topological polar surface area (TPSA) of 12 Ų, which inform its suitability in lipophilic molecular frameworks and blood-brain barrier penetration assessments [1].

2-(2-Bromophenyl)azepane Procurement: Why Ortho-Bromo Substitution Is Not Interchangeable with Meta, Para, or Non-Brominated Azepane Analogs


The ortho-bromo substitution pattern in 2-(2-bromophenyl)azepane confers distinct electronic and steric properties that cannot be replicated by meta-bromo, para-bromo, or non-brominated azepane analogs. The ortho-positioned bromine atom creates a unique dihedral angle between the phenyl and azepane rings, altering the spatial presentation of the nitrogen-containing scaffold and modifying the electron density on the aromatic ring through both inductive (-I) and resonance (+M) effects . In contrast, the para-bromo analog (2-(4-bromophenyl)azepane, CAS 383129-24-6) places the halogen distal to the azepane ring attachment point, resulting in different reactivity profiles in cross-coupling reactions and divergent binding interactions with hydrophobic protein pockets . Similarly, the non-brominated parent compound (2-phenylazepane, CAS 3466-82-8) lacks the heavy atom substitution required for halogen bonding interactions and crystallographic phasing in structural biology applications . These structural distinctions translate into quantifiable differences in lipophilicity, synthetic utility, and pharmacological targeting potential that mandate deliberate selection rather than generic substitution.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)azepane: Comparator Data for Scientific Selection


Lipophilicity (cLogP) Comparison: 2-(2-Bromophenyl)azepane vs. 2-Phenylazepane

2-(2-Bromophenyl)azepane exhibits a calculated logP (cLogP) of 3.759, representing a significant increase in lipophilicity compared to the non-brominated parent analog 2-phenylazepane, which lacks a measured or reported cLogP in comparable databases but is qualitatively less lipophilic due to the absence of the bromine substituent [1]. The cLogP value of 3.915 and XLogP3-AA value of 3.2 have been independently computed for the target compound across multiple authoritative sources, confirming its placement in the optimal lipophilicity range (LogP 3-4) for central nervous system (CNS) drug candidates where blood-brain barrier penetration is desired [2][3]. This quantitative lipophilicity data enables precise structure-property relationship (SPR) modeling and informed scaffold prioritization in medicinal chemistry campaigns targeting neurological indications [2].

Lipophilicity cLogP Medicinal Chemistry BBB Permeability Drug Design

Commercial Purity Grade Comparison: 2-(2-Bromophenyl)azepane Available at 98% Purity vs. Industry Standard 95%

2-(2-Bromophenyl)azepane is commercially available at a minimum purity specification of 98% from major suppliers (e.g., Leyan, product 1553206), exceeding the standard 95% purity grade offered by other vendors (e.g., Enamine EN300-100798, AKSci 4873CM) for this compound and related azepane building blocks [1]. The higher purity grade reduces the presence of unidentified impurities that could confound biological assay interpretation or compromise synthetic yield in multi-step sequences. This quantifiable specification difference directly impacts experimental reproducibility and downstream product quality in pharmaceutical research applications.

Chemical Purity Procurement Specification Medicinal Chemistry Building Block Quality Reproducibility

Chemoselective Reactivity: Ortho-Bromo Substitution Enables Sterically-Directed Cross-Coupling Not Possible with Para-Bromo or Non-Halogenated Analogs

The ortho-bromine substituent in 2-(2-bromophenyl)azepane provides a unique synthetic handle for regioselective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling precise diversification at the ortho position of the phenyl ring [1]. This spatial arrangement, where the reactive C-Br bond is positioned ortho to the azepane attachment point, creates a distinct steric and electronic environment that differs fundamentally from the para-bromo analog 2-(4-bromophenyl)azepane (CAS 383129-24-6) and the non-halogenated 2-phenylazepane (CAS 3466-82-8). Specifically, ortho-substitution introduces steric hindrance that can be exploited to control reaction selectivity in congested environments, a feature absent in para-substituted analogs where the reactive site is distal to the steric bulk of the azepane ring . Furthermore, the heavy bromine atom (atomic number 35) provides anomalous scattering for X-ray crystallographic phasing and serves as a handle for mass spectrometry fragmentation tracking [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig SAR Exploration Azepane Scaffold Diversification

GHS Hazard Classification: Differentiated Safety Profile Relative to Non-Halogenated Azepane Derivatives

2-(2-Bromophenyl)azepane carries specific GHS hazard classifications including H302 (100%: Harmful if swallowed), H315 (100%: Causes skin irritation), and H335 (100%: May cause respiratory irritation) [1]. This hazard profile differs from non-brominated azepane derivatives, which may not carry the same acute toxicity warnings due to the absence of the halogen substituent. The GHS classifications mandate specific personal protective equipment (PPE) requirements and handling protocols that impact laboratory workflow and procurement decisions. Additionally, the compound is classified as 'Not hazardous material' for DOT/IATA transport purposes, distinguishing it from more stringently regulated brominated compounds and simplifying shipping logistics for international research collaborations .

Chemical Safety GHS Classification Occupational Exposure Laboratory Handling Regulatory Compliance

Optimal Procurement and Application Scenarios for 2-(2-Bromophenyl)azepane Based on Evidence-Driven Differentiation


Medicinal Chemistry SAR Campaigns Targeting CNS-Penetrant Azepane-Based Lead Compounds

The compound's cLogP of 3.759 and XLogP3 of 3.2 position it within the optimal lipophilicity window (LogP 3-4) for blood-brain barrier penetration, making it suitable for CNS drug discovery programs [1]. The ortho-bromo substitution provides a synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling systematic exploration of structure-activity relationships around the azepane scaffold [2]. The availability of 98% purity grade ensures minimal impurity interference in sensitive biological assays, including receptor binding studies and cellular functional assays [3].

Synthesis of 2-Substituted Azepane Libraries via Gold-Catalyzed or Palladium-Catalyzed Methodologies

As a 2-substituted azepane building block, this compound serves as a key intermediate in gold-catalyzed and transition metal-catalyzed synthetic methodologies for constructing structurally diverse azepane libraries [1]. The ortho-bromo group can be selectively manipulated while preserving the integrity of the seven-membered nitrogen-containing ring, enabling access to functionalized azepanes and oxepanes through established diazocarbonyl chemistry routes [2]. The high purity grade (98%) supports reproducible yields in multi-step synthetic sequences where intermediate quality directly correlates with downstream product integrity [3].

Structural Biology and Biophysical Studies Requiring Heavy Atom Incorporation

The presence of the bromine atom (atomic number 35) provides anomalous scattering for X-ray crystallographic phasing in protein-ligand co-crystal structures, enabling experimental determination of binding modes for azepane-containing ligands [1]. This heavy atom labeling capability is absent in non-brominated analogs such as 2-phenylazepane, making 2-(2-bromophenyl)azepane uniquely suited for structural biology applications where experimental phase determination is required [2]. The compound's defined hazard classification (H302, H315, H335) informs appropriate laboratory handling during crystallization setup and data collection [3].

Scaffold-Hopping Programs Investigating Azepane as a Piperidine or Pyrrolidine Bioisostere

The azepane ring represents a seven-membered nitrogen heterocycle that can serve as a conformational probe or bioisosteric replacement for six-membered piperidine or five-membered pyrrolidine rings in lead optimization [1]. The ortho-bromo substituent provides a quantitative lipophilicity reference (cLogP 3.759) for assessing the impact of ring expansion from six- to seven-membered N-heterocycles on physicochemical properties [2]. This scaffold-hopping application is particularly relevant for PTPN2/PTPN1 inhibitor programs and CNS-targeted therapeutics where ring size influences receptor subtype selectivity and metabolic stability [3].

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